Benzyl eugenol

Description

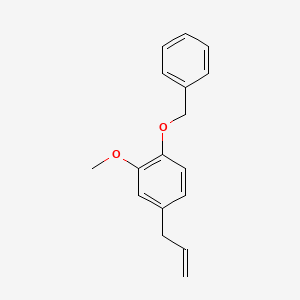

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCLRALYUOMPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069179 | |

| Record name | Benzyl eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57371-42-3 | |

| Record name | Benzyleugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57371-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057371423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-allyl-2-methoxyphenyl benzyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzyl Isoeugenol: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl isoeugenol, a derivative of the naturally occurring phenylpropanoid isoeugenol, is a compound of interest in various scientific fields, including fragrance chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and purification. Furthermore, it explores the potential biological activities of benzyl isoeugenol, drawing upon the known mechanisms of its precursor, isoeugenol, in the absence of extensive direct research on the benzyl ether derivative. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating current knowledge and outlining detailed experimental considerations.

Chemical Identity and Physicochemical Properties

Benzyl isoeugenol is systematically named 2-methoxy-4-(prop-1-en-1-yl)phenyl benzyl ether. Its core structure consists of an isoeugenol moiety where the phenolic hydroxyl group is etherified with a benzyl group.

Table 1: Chemical Identification of Benzyl Isoeugenol

| Identifier | Value |

| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(prop-1-enyl)benzene[1] |

| CAS Number | 120-11-6[1] |

| Molecular Formula | C₁₇H₁₈O₂[1] |

| Canonical SMILES | CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC[1] |

| InChI | InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3[1] |

| InChIKey | YKSSSKBJDZDZTD-UHFFFAOYSA-N[1] |

The physical and chemical properties of benzyl isoeugenol are summarized in the following table, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of Benzyl Isoeugenol

| Property | Value | Source(s) |

| Molecular Weight | 254.32 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 57-60 °C | Organica Aromatics |

| Boiling Point | 282 °C at 760 mmHg | ScenTree |

| Solubility | Insoluble in water; Soluble in ethanol and oils | PubChem |

| Flash Point | > 93.33 °C | Organica Aromatics |

| logP | 4.344 (estimated) | The Good Scents Company |

| Purity by GC | ≥ 98% (sum of isomers) | Organica Aromatics |

Synthesis and Purification: Experimental Protocols

The primary method for the synthesis of benzyl isoeugenol is the Williamson ether synthesis, a well-established organic reaction for forming ethers. This process involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium or potassium salt of isoeugenol (isoeugenoxide) is reacted with benzyl chloride.

Synthesis of Benzyl Isoeugenol via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of benzyl isoeugenol.

Workflow for the Synthesis of Benzyl Isoeugenol

References

The Physicochemical Landscape of Benzyl Eugenol and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "benzyl eugenol" is often used to describe derivatives of eugenol, a naturally occurring phenolic compound found in essential oils like clove oil. However, this terminology can be ambiguous as it primarily refers to two distinct isomers: Eugenol Benzyl Ether and the more commercially prominent Benzyl Isoeugenol . These isomers, while structurally similar, exhibit different physicochemical properties that are crucial for their application in research, fragrance, and pharmaceutical development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of both isomers, detailed experimental protocols for their analysis, and visualizations of relevant biological and synthetic pathways.

Physicochemical Characteristics

The key physicochemical properties of Eugenol Benzyl Ether and Benzyl Isoeugenol are summarized below. These tables facilitate a clear comparison of their fundamental characteristics.

Table 1: General and Physical Properties

| Property | Eugenol Benzyl Ether | Benzyl Isoeugenol |

| CAS Number | 57371-42-3 | 120-11-6 |

| Molecular Formula | C₁₇H₁₈O₂ | C₁₇H₁₈O₂ |

| Molecular Weight | 254.32 g/mol | 254.32 g/mol [1] |

| Appearance | Colorless to pale yellow liquid/solid | White to ivory crystalline powder[2][3] |

| Melting Point | Not available | 57 - 63 °C[4][5][6][7] |

| Boiling Point | 365.1 °C at 760 mmHg[8] | 282 °C at 760 mmHg[1][6][7] |

| Refractive Index | 1.556 | Not available |

Table 2: Solubility and Partition Coefficient

| Property | Eugenol Benzyl Ether | Benzyl Isoeugenol |

| Solubility in Water | Practically insoluble | Insoluble (2.344 mg/L at 25 °C, est.)[7][9][10] |

| Solubility in Organic Solvents | Soluble | Soluble in ethanol, oils, and paraffin oil[7][9] |

| Log P (o/w) | Not available | 4.3 - 4.71[1][6] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of these compounds. Below are standard experimental protocols that can be adapted for the analysis of Eugenol Benzyl Ether and Benzyl Isoeugenol.

Determination of Melting Point (for Benzyl Isoeugenol)

The melting point of a crystalline solid like Benzyl Isoeugenol can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[11]

Apparatus:

-

Melting point apparatus or Thiele tube

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline Benzyl Isoeugenol using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer and place it in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.[11][12]

Determination of Boiling Point (for Eugenol Benzyl Ether)

The boiling point of a liquid such as Eugenol Benzyl Ether can be determined using a micro-boiling point or Thiele tube method.[13][14]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or an aluminum block heating setup

-

Heat source (e.g., Bunsen burner)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of Eugenol Benzyl Ether into the small test tube.

-

Capillary Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Apparatus Setup: Attach the test tube to a thermometer and immerse it in the heating bath of a Thiele tube or insert it into an aluminum block.

-

Heating: Heat the apparatus gently. As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. Note this temperature.

-

Cooling: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[13][14][15]

Determination of Solubility

The solubility of this compound isomers in various solvents can be determined qualitatively and quantitatively.

Qualitative Procedure:

-

Add a small, measured amount of the solute (e.g., 10 mg of Benzyl Isoeugenol) to a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL of ethanol) in small portions.

-

Shake the test tube vigorously after each addition.

-

Observe if the solute dissolves completely. Record the substance as soluble, partially soluble, or insoluble in that solvent at the given concentration.[16][17]

Quantitative Procedure (for slightly soluble compounds):

-

Prepare a saturated solution of the compound in a specific solvent at a constant temperature by adding an excess of the solute to the solvent and stirring for an extended period to ensure equilibrium.

-

Separate the undissolved solid by filtration or centrifugation.

-

Analyze a known volume of the saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved solute. This concentration represents the solubility.[18][19]

Synthesis and Analysis Workflow

The synthesis of this compound isomers typically involves the Williamson ether synthesis, where the hydroxyl group of eugenol or isoeugenol is deprotonated with a base, followed by nucleophilic substitution with a benzyl halide.

Caption: Williamson ether synthesis workflow for Eugenol Benzyl Ether and Benzyl Isoeugenol.

Biological Context: Relevant Signaling Pathways

Eugenol and its derivatives have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[20] These activities are often mediated through the modulation of key cellular signaling pathways. While specific pathways for this compound isomers are not extensively studied, the known effects of eugenol provide a strong indication of their potential biological targets.

One of the critical pathways modulated by eugenol is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway plays a central role in inflammation and cell survival.

Caption: Simplified diagram of Eugenol's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This technical guide has delineated the key physicochemical characteristics of Eugenol Benzyl Ether and Benzyl Isoeugenol, providing a foundation for their informed use in research and development. The provided experimental protocols offer standardized methods for their analysis, while the visualized workflows and signaling pathways offer a broader context for their synthesis and potential biological applications. A clear understanding and distinction between these two isomers are paramount for reproducible and accurate scientific investigation.

References

- 1. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organicaaroma.com [organicaaroma.com]

- 6. parchem.com [parchem.com]

- 7. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]

- 8. Eugenol benzyl ether57371-42-3,Purity96%_Molchemical [molbase.com]

- 9. scent.vn [scent.vn]

- 10. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. byjus.com [byjus.com]

- 16. education.com [education.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. sciencebuddies.org [sciencebuddies.org]

- 19. lifechemicals.com [lifechemicals.com]

- 20. iomcworld.com [iomcworld.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzyl Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of benzyl isoeugenol. It is designed to serve as a comprehensive resource for researchers and professionals involved in the fields of medicinal chemistry, natural product synthesis, and drug development. This document presents a summary of predicted and experimental NMR data, detailed experimental protocols for data acquisition, and logical workflows for NMR analysis.

Introduction to Benzyl Isoeugenol

Benzyl isoeugenol is a synthetic aromatic compound derived from isoeugenol, a naturally occurring phenylpropanoid found in essential oils of plants like ylang-ylang. It is characterized by the replacement of the phenolic proton of isoeugenol with a benzyl group. This modification alters its chemical and physical properties, making it a subject of interest in various chemical and pharmaceutical research areas. The structural elucidation and confirmation of benzyl isoeugenol are critically dependent on spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy being the most powerful tools for this purpose.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of fully assigned experimental spectral data for benzyl isoeugenol in peer-reviewed literature, the following tables present a combination of available experimental data and predicted chemical shift assignments. The predictions are based on the analysis of the known spectra of isoeugenol and the anticipated electronic effects of the benzyl group.

2.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of benzyl isoeugenol is expected to show signals corresponding to the protons of the isoeugenol backbone and the attached benzyl group. The chemical shifts are influenced by the electron-donating methoxy group, the propenyl chain, and the benzyloxy moiety.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~ 6.1 - 6.3 | dq | J ≈ 15.6, 6.6 |

| H-2' | ~ 5.9 - 6.1 | dq | J ≈ 15.6, 1.6 |

| H-3' (CH₃) | ~ 1.8 - 1.9 | dd | J ≈ 6.6, 1.6 |

| OCH₃ | ~ 3.8 - 3.9 | s | - |

| Ar-H (isoeugenol ring) | ~ 6.7 - 7.0 | m | - |

| O-CH₂-Ph | ~ 5.0 - 5.2 | s | - |

| Ar-H (benzyl ring) | ~ 7.2 - 7.5 | m | - |

2.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The introduction of the benzyl group significantly affects the chemical shift of the carbon atom to which it is attached (C-1) and has a lesser effect on the other carbons of the isoeugenol ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 130 - 132 |

| C-2' | ~ 124 - 126 |

| C-3' (CH₃) | ~ 18 - 19 |

| OCH₃ | ~ 55 - 56 |

| C-1 | ~ 148 - 150 |

| C-2 | ~ 146 - 148 |

| C-3 | ~ 113 - 115 |

| C-4 | ~ 132 - 134 |

| C-5 | ~ 111 - 113 |

| C-6 | ~ 120 - 122 |

| O-CH₂-Ph | ~ 70 - 72 |

| C-ipso (benzyl) | ~ 137 - 139 |

| C-ortho (benzyl) | ~ 128 - 130 |

| C-meta (benzyl) | ~ 127 - 129 |

| C-para (benzyl) | ~ 126 - 128 |

Experimental Protocols for NMR Data Acquisition

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of benzyl isoeugenol, representative of standard practices in organic chemistry research.

3.1. Sample Preparation

-

Sample Purity: Ensure the benzyl isoeugenol sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for benzyl isoeugenol. Other deuterated solvents such as acetone-d₆, benzene-d₆, or DMSO-d₆ can also be used depending on the desired resolution and the potential for solvent-induced shifts.

-

Concentration: Dissolve approximately 5-10 mg of benzyl isoeugenol in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is homogeneous and free of any particulate matter.

3.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A spectral width of about 200-240 ppm is appropriate for most organic molecules.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons which have longer relaxation times.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the NMR analysis of benzyl isoeugenol.

Caption: A flowchart illustrating the key stages of NMR analysis for benzyl isoeugenol.

The logical relationship for structure elucidation using NMR data can be visualized as follows:

Caption: Logical connections between NMR data and structural determination of benzyl isoeugenol.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Benzyl Eugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation pattern of benzyl eugenol (C₁₇H₁₈O₂; Molecular Weight: 254.33 g/mol ).[1] While direct experimental mass spectra for this compound are not extensively available in the public domain, this document deduces a plausible fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of its constituent moieties: the benzyl group and the eugenol core. This guide is intended to serve as a valuable resource for researchers in fields such as flavor and fragrance analysis, natural product chemistry, and drug metabolism studies.

Proposed Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI), is anticipated to proceed through several key pathways initiated by the ionization of the molecule to form the molecular ion (M⁺˙). The primary cleavage sites are expected to be the benzylic C-O bond and bonds within the allyl side chain of the eugenol moiety, driven by the stability of the resulting fragments.

The molecular ion peak for this compound is expected at an m/z of 254. Subsequent fragmentation is likely to involve the loss of the benzyl group or cleavage of the ether linkage, leading to characteristic fragment ions.

Table 1: Proposed Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment Ion | Formula | Description |

| 254 | [C₁₇H₁₈O₂]⁺˙ | C₁₇H₁₈O₂ | Molecular Ion |

| 163 | [C₁₀H₁₁O₂]⁺ | C₁₀H₁₁O₂ | Loss of the benzyl radical (C₇H₇) from the molecular ion |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, formed by cleavage of the benzylic C-O bond |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, resulting from the loss of a hydrogen atom from the tropylium ion |

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the logical relationship between the parent molecule and its key fragments as predicted to occur during mass spectrometry analysis.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: A Representative GC-MS Method

While a specific protocol for this compound is not detailed in the surveyed literature, the following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) methodology suitable for the analysis of fragrance compounds of similar volatility and polarity. This protocol is based on established methods for analyzing complex organic mixtures.[2][3][4]

3.1. Sample Preparation

A solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. If analyzing a complex matrix, solid-phase microextraction (SPME) may be employed for sample cleanup and concentration.[4]

3.2. Gas Chromatography (GC) Conditions

-

Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

-

Injector: Split/splitless injector, operated in splitless mode for dilute samples.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

3.4. Data Analysis

The acquired mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. Comparison of the obtained spectrum with a theoretical fragmentation pattern and, if available, library spectra of related compounds can aid in structural confirmation.

Discussion of Fragmentation Principles

The proposed fragmentation of this compound is guided by fundamental principles of mass spectrometry, particularly for ethers and aromatic compounds.[5][6]

-

Alpha-Cleavage in Ethers: The cleavage of the C-O bond adjacent to the aromatic rings is a common fragmentation pathway for ethers. In this compound, this can occur on either side of the ether oxygen. Cleavage of the benzyl-oxygen bond is particularly favored due to the formation of the stable tropylium ion (m/z 91).

-

Stability of Fragments: The formation of resonance-stabilized ions is a major driving force in fragmentation. The tropylium ion is a classic example of a highly stable carbocation observed in the mass spectra of many benzyl-containing compounds. The radical cation of eugenol (which would be formed by the loss of a benzyl radical) is also relatively stable due to the aromatic ring and the methoxy group.

-

Fragmentation of the Eugenol Moiety: The eugenol fragment itself can undergo further fragmentation, although these ions may be less abundant. The mass spectrum of eugenol typically shows a strong molecular ion peak and fragmentation involving the allyl side chain.[7][8]

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification of this proposed fragmentation pattern will be crucial for definitive structural elucidation and can be achieved using the representative experimental protocol outlined herein.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. gcms.cz [gcms.cz]

- 3. gcms.cz [gcms.cz]

- 4. Survey of chemical substances in consumer products, 79 – Survey and health risk assessment of products for treatment of sports injuries and pains – 3 Quantitative chemical analyses [www2.mst.dk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Benzyl Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of benzyl isoeugenol. It is designed to assist researchers, scientists, and professionals in the pharmaceutical and chemical industries in utilizing IR spectroscopy for the identification, characterization, and quality control of this compound. This document outlines the theoretical basis of IR spectroscopy as it pertains to benzyl isoeugenol, details experimental protocols, presents expected vibrational frequencies, and provides a logical workflow for the analysis.

Introduction to Infrared Spectroscopy and Benzyl Isoeugenol

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. When a molecule is exposed to IR radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and the overall molecular structure, providing a "molecular fingerprint" of the compound.

Benzyl isoeugenol (C₁₇H₁₈O₂) is a synthetic aromatic ether derived from isoeugenol, a naturally occurring compound found in essential oils like clove oil.[1] It is formed by the benzylation of isoeugenol.[2][3] This modification enhances the molecule's stability and alters its olfactory properties, making it a valuable ingredient in the fragrance and flavor industries.[1][4] The key structural features of benzyl isoeugenol include a benzene ring, a propenyl group (C=C), a methoxy group (O-CH₃), and a benzyl ether group (C-O-C). The absence of a hydroxyl (-OH) group, which is present in its precursor isoeugenol, is a critical distinguishing feature in its IR spectrum.

Experimental Protocols for IR Analysis

The following section details the methodologies for obtaining a high-quality IR spectrum of benzyl isoeugenol.

2.1. Sample Preparation

The choice of sample preparation technique depends on the physical state of the benzyl isoeugenol sample (typically a white crystalline solid or a colorless to pale yellow oily liquid).[1][2][3]

-

For Solid Samples (KBr Pellet Method):

-

Materials: Benzyl isoeugenol, potassium bromide (KBr, IR grade), agate mortar and pestle, hydraulic press, pellet holder.

-

Procedure:

-

Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum (a broad band around 3400 cm⁻¹).

-

Grind a small amount of KBr (approximately 100-200 mg) to a fine powder using the agate mortar and pestle.

-

Add a small amount of the benzyl isoeugenol sample (approximately 1-2 mg) to the KBr powder.

-

Mix the sample and KBr thoroughly by grinding them together until a homogenous mixture is obtained.

-

Transfer the mixture to the pellet-forming die of the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

-

-

For Liquid or Low-Melting Solid Samples (Thin Film Method):

-

Materials: Benzyl isoeugenol, salt plates (e.g., NaCl or KBr), dropper or spatula.

-

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place a small drop of the liquid benzyl isoeugenol sample (or a small amount of the melted solid) onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the sample into a thin, uniform film between the plates.

-

Mount the salt plates in the sample holder of the IR spectrometer.

-

-

-

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: ATR-FTIR is a modern and convenient technique that requires minimal sample preparation.

-

Materials: ATR-FTIR spectrometer with a crystal (e.g., diamond or germanium).

-

Procedure:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid benzyl isoeugenol sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

-

2.2. Spectrometer Setup and Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Background Scan: Before running the sample spectrum, a background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected. This background is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Spectral Range: The typical mid-IR range is 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio of the spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Interpretation of the Benzyl Isoeugenol IR Spectrum

The IR spectrum of benzyl isoeugenol can be divided into two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹). The functional group region contains characteristic peaks for specific bonds, while the fingerprint region is complex and unique to the entire molecule.

3.1. Expected Characteristic Absorption Bands

The following table summarizes the expected vibrational frequencies for the key functional groups in benzyl isoeugenol. These are based on typical ranges for organic molecules and data from related compounds like eugenol and isoeugenol.[5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Benzene Rings |

| 3000 - 2850 | Medium | Aliphatic C-H Stretch | -CH₃, -CH=CH- |

| ~1650 | Medium | C=C Stretch (Propenyl) | Alkene |

| 1610 - 1580 | Medium | C=C Stretch (Aromatic) | Benzene Ring |

| 1515 - 1450 | Strong | C=C Stretch (Aromatic) | Benzene Ring |

| 1470 - 1430 | Medium | CH₂/CH₃ Bending | Alkyl groups |

| 1270 - 1230 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | Ether |

| 1150 - 1085 | Strong | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | Ether |

| ~1030 | Medium | C-O Stretch (Methoxy) | Methoxy Group |

| 970 - 960 | Strong | =C-H Bend (trans-alkene) | Propenyl Group |

| 850 - 750 | Strong | C-H Out-of-Plane Bending | Substituted Benzene Ring |

Key Differentiating Features:

-

Absence of O-H Stretch: A crucial feature in the IR spectrum of pure benzyl isoeugenol is the absence of a broad absorption band in the 3500-3200 cm⁻¹ region, which would indicate the presence of a hydroxyl (-OH) group.[8] This confirms the successful conversion of the hydroxyl group of isoeugenol to the benzyl ether.

-

Presence of Ether Bands: Strong absorption bands in the 1270-1085 cm⁻¹ region corresponding to the C-O-C stretching of the aryl-alkyl ether are expected.

-

Aromatic and Alkene Bands: The presence of both aromatic C=C stretching bands and the alkene C=C stretching from the propenyl group are characteristic.

Workflow and Data Visualization

The following diagrams illustrate the logical workflow for the IR analysis of benzyl isoeugenol.

Caption: Workflow for the IR spectroscopic analysis of benzyl isoeugenol.

Caption: Relationship between functional groups and expected IR peaks.

Conclusion

Infrared spectroscopy is an indispensable tool for the analysis of benzyl isoeugenol. By following the detailed experimental protocols and utilizing the provided data on characteristic vibrational frequencies, researchers can effectively identify and characterize this compound. The absence of the hydroxyl band and the presence of strong ether and aromatic bands are key identifiers in the IR spectrum. This guide serves as a foundational resource for the application of IR spectroscopy in the quality control and research and development of products containing benzyl isoeugenol.

References

- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]

- 3. ScenTree - Benzyl isoeugenol (CAS N° 120-11-6) [scentree.co]

- 4. benzyl isoeugenol, 120-11-6 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

Solubility Profile of Benzyl Eugenol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of benzyl eugenol, a key fragrance and flavor compound. Due to a lack of available quantitative data for this compound, this document presents solubility data for its structural isomer, benzyl isoeugenol, as a close surrogate. This guide includes a detailed, generalized experimental protocol for determining the solubility of aromatic ethers in common organic solvents, based on established methodologies. Additionally, a visual representation of the experimental workflow is provided to aid in laboratory application. This document aims to be a valuable resource for professionals in research, development, and formulation who work with this class of compounds.

Introduction to this compound

This compound is an aromatic ether recognized for its warm, spicy, and balsamic floral scent. Structurally, it is the benzyl ether of eugenol. While its primary applications are in the fragrance and flavor industries, understanding its solubility is crucial for formulation, quality control, and in broader research contexts such as toxicology and environmental fate studies.

Chemical Structure:

-

IUPAC Name: 2-methoxy-1-(phenylmethoxy)-4-(2-propenyl)benzene

-

CAS Number: 57371-42-3

-

Molecular Formula: C₁₇H₁₈O₂

-

Molecular Weight: 254.32 g/mol

An estimated water solubility for this compound is 2.008 mg/L at 25°C[1].

Solubility Data of Benzyl Isoeugenol (Structural Isomer)

| Solvent | CAS Number | Solubility ( g/100 mL) | Temperature (°C) |

| Alcohols | |||

| Ethanol | 64-17-5 | Soluble | Not Specified |

| Methanol | 67-56-1 | Not Quantified | Not Specified |

| Isopropanol | 67-63-0 | Not Quantified | Not Specified |

| Esters | |||

| Ethyl Acetate | 141-78-6 | Not Quantified | Not Specified |

| Halogenated Solvents | |||

| Chloroform | 67-66-3 | Not Quantified | Not Specified |

| Aromatic Hydrocarbons | |||

| Toluene | 108-88-3 | Not Quantified | Not Specified |

| Ketones | |||

| Acetone | 67-64-1 | Not Quantified | Not Specified |

| Ethers | |||

| Diethyl Ether | 60-29-7 | Not Quantified | Not Specified |

| Amides | |||

| Dimethylformamide (DMF) | 68-12-2 | Not Quantified | Not Specified |

| Sulfoxides | |||

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Not Quantified | Not Specified |

| Oils | |||

| Paraffin Oil | 8012-95-1 | Soluble | Not Specified |

Disclaimer: This data is for benzyl isoeugenol, a structural isomer of this compound. While their solubility properties are expected to be similar, experimental verification for this compound is recommended.

Qualitative assessments consistently describe benzyl isoeugenol as soluble in organic solvents and oils, and insoluble in water[2][3][4].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid aromatic ether like this compound in an organic solvent. This method is based on the principles outlined in standard laboratory procedures and OECD guidelines for chemical testing[5][6][7][8].

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a glass vial. b. Accurately pipette a known volume of the organic solvent into the vial. c. Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). d. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration plateaus. e. Periodically, gently agitate the mixture using a vortex mixer to enhance dissolution.

-

Sample Preparation for Analysis: a. After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 24 hours to allow undissolved solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. d. Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantitative Analysis: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve. c. Analyze the diluted sample solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Workflow for Solubility Determination

References

- 1. This compound, 57371-42-3 [thegoodscentscompany.com]

- 2. Benzyl isoeugenol | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicaaroma.com [organicaaroma.com]

- 4. CAS 120-11-6: Benzyl isoeugenol | CymitQuimica [cymitquimica.com]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. filab.fr [filab.fr]

Relationship between benzyl eugenol, eugenol, and isoeugenol

An In-depth Technical Guide on the Relationship Between Benzyl Eugenol, Eugenol, and Isoeugenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eugenol, a principal component of clove oil, is a well-documented phenolic compound with a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and analgesic properties.[1][2][3][4][5] Its structural isomer, isoeugenol, and a synthetic derivative, this compound, are closely related compounds, each with unique properties and applications spanning the fragrance, flavor, and pharmaceutical industries.[6][7][8] Understanding the nuanced relationships between their chemical structures, synthetic pathways, and biological activities is crucial for leveraging these molecules in research and development.

This technical guide provides a comprehensive analysis of the chemical interconversion pathways connecting eugenol and isoeugenol, the synthesis of their benzyl ether derivatives, and a comparative evaluation of their physicochemical and biological properties. Detailed experimental protocols and structured data tables are provided to support further investigation and application by the scientific community.

Chemical Structures and Physicochemical Properties

Eugenol and isoeugenol are structural isomers, differing only in the position of the carbon-carbon double bond in the C3 side chain attached to the guaiacol (2-methoxyphenol) core.[8] Eugenol possesses an allyl group (prop-2-enyl), while isoeugenol has a propenyl group (prop-1-enyl), which is conjugated with the benzene ring.[9] this compound is the benzyl ether derivative of eugenol, formed by replacing the hydrogen of the phenolic hydroxyl group with a benzyl group.[6]

References

- 1. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating the multifaceted bioactivity of Syzygium aromaticum essential oil: the central role of eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound [benchchem.com]

- 7. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. differencebetween.com [differencebetween.com]

- 9. pubs.aip.org [pubs.aip.org]

Whitepaper: A Technical Guide to the In Silico Prediction of Benzyl Eugenol Bioactivity

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl eugenol, a derivative of the well-characterized phenylpropanoid eugenol, presents a promising scaffold for drug discovery. While its parent compound, eugenol, is known for a wide range of pharmacological activities including anti-inflammatory, antioxidant, and anticancer effects, this compound itself remains largely unexplored.[1] This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound. By leveraging computational methodologies such as molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, researchers can efficiently identify and validate potential therapeutic targets and mechanisms of action. This document provides a predictive framework based on the known activities of eugenol derivatives, detailed protocols for computational experiments, and a proposed mechanism of action involving key inflammatory and oxidative stress signaling pathways.

Introduction to this compound

Eugenol, a primary constituent of clove oil, is a versatile natural product with a rich history in traditional medicine and a growing body of scientific evidence supporting its therapeutic potential.[1][2] Its derivatization offers a strategy to enhance potency, selectivity, and pharmacokinetic properties. This compound (1-(Benzyloxy)-2-methoxy-4-(prop-2-en-1-yl)benzene) is an ether derivative of eugenol. While direct experimental data on its bioactivity is sparse, the known pharmacological profile of eugenol and similar derivatives provides a strong rationale for investigating its potential.[3][4] Computational, or in silico, methods offer a rapid, cost-effective approach to generate testable hypotheses regarding the bioactivity of novel compounds like this compound before committing to extensive laboratory synthesis and testing.

Chemical Properties of this compound:

-

Molecular Formula: C₁₇H₁₈O₂[5]

-

Molecular Weight: 254.33 g/mol [5]

-

LogP: 4.14[5]

-

CAS Number: 57371-42-3[5]

A General In Silico Prediction Workflow

The prediction of a novel compound's bioactivity follows a structured, multi-step computational workflow. This process is designed to screen for potential biological targets, evaluate the stability of interactions, and assess the compound's drug-like properties.

Predicted Bioactivities and Molecular Docking

Based on extensive research into eugenol and its derivatives, the most probable bioactivities for this compound are anti-inflammatory and antioxidant.[6][7] Molecular docking can be employed to predict the binding affinity of this compound to key proteins involved in these processes.

Potential Anti-Inflammatory Targets

Inflammation is a key pathological process modulated by eugenol. Computational studies on eugenol derivatives have identified several key protein targets.[3][8][9]

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Agonism of PPARγ can inhibit NF-κB activation, a central pathway in inflammation.[3]

-

5-Lipoxygenase (5-LOX): An enzyme critical for the synthesis of leukotrienes, which are pro-inflammatory mediators.[8]

-

Cyclooxygenase-2 (COX-2): A well-known enzyme that mediates the production of inflammatory prostaglandins.[1]

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that controls the expression of numerous pro-inflammatory genes.[10]

Predicted Molecular Docking Results

While specific docking scores for this compound are not available, we can present data from studies on eugenol and its derivatives to establish a predictive baseline.

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Reference |

| Penicillin Binding Protein 3 (PBP3) | Eugenol | -5.4 | [11] |

| Cytochrome P450 14 alpha-sterol Demethylase (CYP51) | Eugenol | -4.3 | [11] |

| N-myristoyltransferase (NMT) | Eugenol | -4.2 | [11] |

| Human Peroxiredoxin 5 | Eugenol | -4.6 | [12] |

Table 1: Representative molecular docking scores for the parent compound, eugenol, against various protein targets. Lower binding energy suggests higher affinity.

Experimental Protocol: Molecular Docking

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using software like Avogadro or ChemDraw.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the structure in a compatible format (e.g., PDBQT) using a tool like AutoDockTools.

-

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., 5-LOX, PDB ID: 3V99) from the Protein Data Bank (PDB).

-

Remove water molecules, co-crystallized ligands, and any non-essential protein chains using software like PyMOL or UCSF Chimera.

-

Add polar hydrogens and assign Kollman charges.

-

Define the active site binding pocket by creating a grid box centered on the co-crystallized ligand or catalytically active residues.[13]

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina.[14]

-

Specify the prepared ligand and receptor files, along with the grid box coordinates.

-

Run the docking simulation. The program will calculate the binding energy (affinity) and predict the most favorable binding poses of the ligand within the protein's active site.[11]

-

-

Analysis:

-

Analyze the output files to identify the pose with the lowest binding energy.

-

Visualize the protein-ligand complex using software like BIOVIA Discovery Studio or PyMOL to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).[13]

-

Proposed Mechanism of Action: Modulation of Signaling Pathways

Eugenol is known to modulate critical signaling pathways involved in inflammation and oxidative stress. It is highly probable that this compound shares these mechanisms.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Eugenol has been shown to inhibit this pathway by preventing the phosphorylation of IκBα, which in turn stops the p50/p65 heterodimer from translocating to the nucleus and activating pro-inflammatory gene expression.[7][15]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the endogenous antioxidant response. Eugenol can activate Nrf2, leading to its translocation to the nucleus and the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and SOD.[7][15]

ADMET/Pharmacokinetic Prediction

An essential step in drug development is evaluating a compound's pharmacokinetic profile. In silico ADMET prediction tools can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity.

Predicted ADMET Properties

Using the parent compound eugenol and its known derivatives as a reference, we can predict the likely ADMET profile for this compound. The addition of the benzyl group will increase lipophilicity (LogP ≈ 4.14), which may enhance membrane permeability but could also increase metabolic clearance.[5]

| Property | Predicted Outcome for this compound | Rationale/Tool |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Based on Lipinski's Rule of Five compliance |

| Oral Bioavailability | Moderate to High | Increased lipophilicity may improve absorption |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Lipophilic nature suggests potential CNS penetration |

| Plasma Protein Binding | High | High LogP often correlates with high protein binding |

| Metabolism | ||

| CYP450 Substrate/Inhibitor | Likely substrate for CYP2C9, 3A4 | Common metabolic pathways for phenylpropanoids |

| Excretion | ||

| Route of Elimination | Primarily renal (after metabolism) | Typical for phenolic compounds |

| Toxicity | ||

| Ames Mutagenicity | Predicted Non-mutagenic | Eugenol is non-mutagenic[4] |

| Hepatotoxicity | Low risk at therapeutic doses | Based on eugenol safety profile[16] |

Table 2: Predicted ADMET profile for this compound based on physicochemical properties and data from related compounds.

Experimental Protocol: In Silico ADMET Prediction

-

Obtain Ligand Structure: Prepare the 2D or 3D structure of this compound in SDF or a similar format.

-

Select Prediction Tool: Utilize web-based servers like SwissADME, pkCSM, or commercial software packages (e.g., Schrödinger's QikProp, Discovery Studio).[17]

-

Submit and Run: Upload the ligand structure to the selected server/software and run the prediction. These tools use QSAR (Quantitative Structure-Activity Relationship) models built from large experimental datasets.[17]

-

Analyze Results: The output will provide predictions for a wide range of pharmacokinetic and physicochemical properties. Interpret these results in the context of the intended therapeutic application (e.g., for a CNS drug, BBB permeability is crucial).

Protocols for Experimental Validation

The ultimate goal of in silico prediction is to guide efficient experimental validation. The following are standard protocols to test the predicted anti-inflammatory and antioxidant activities of this compound.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay measures the ability of a compound to act as a free radical scavenger.

-

Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at ~517 nm using a microplate reader. The reduction in absorbance (loss of purple color) indicates radical scavenging.

-

Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[12]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours.

-

Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess Reagent system. Measure absorbance at ~540 nm.

-

Calculation: Determine the percentage of NO inhibition and calculate the IC₅₀ value. A cell viability assay (e.g., MTT) must be run in parallel to ensure the observed inhibition is not due to cytotoxicity.

Conclusion and Future Directions

This guide outlines a robust in silico framework for predicting and characterizing the bioactivity of this compound. Based on the extensive data available for its parent compound, eugenol, and related derivatives, this compound is predicted to possess significant anti-inflammatory and antioxidant properties, likely mediated through the modulation of the NF-κB and Nrf2 signaling pathways. Molecular docking and ADMET predictions provide a solid foundation for its potential as a drug-like molecule.

The next steps are clear: the hypotheses generated through these computational models must be tested through the rigorous experimental validation protocols described. Successful validation will pave the way for further preclinical development, including lead optimization and in vivo efficacy studies, ultimately unlocking the therapeutic potential of this promising eugenol derivative.

References

- 1. Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel derivatives of eugenol as potent anti-inflammatory agents via PPARγ agonism: rational design, synthesis, analysis, PPARγ protein binding assay and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory and Antioxidant Activities of Eugenol: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. View of In-Silico Analysis of Eugenol and Beta-Caryophyllene Compounds in Clove (Syzygium aromaticum L.) on NF-kB Protein As Anti-inflammatory Agent In Atherosclerosis [jurnal.ar-raniry.ac.id]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. Antioxidant Activities of a New Chemotype of Piper cubeba L. Fruit Essential Oil (Methyleugenol/Eugenol): In Silico Molecular Docking and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Assessment of host–guest molecular encapsulation of eugenol using β-cyclodextrin [frontiersin.org]

- 14. In silico molecular docking and dynamic simulation of eugenol compounds against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In silico Studies on the anticancerigenic activities of Eugenol in the Indian Carnation (Syzygium aromaticum) | Research, Society and Development [rsdjournal.org]

- 17. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of Benzyl Eugenol: A Computational Guide

This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular structure and electronic properties of benzyl eugenol. Designed for researchers, scientists, and drug development professionals, this document outlines the standard computational methodologies and presents representative data to illustrate the insights that can be gained from such studies.

This compound, a derivative of the naturally occurring phenolic compound eugenol, is of interest for its potential applications in various fields, including fragrance, flavor, and pharmaceuticals.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding its structure-activity relationships at a molecular level.

Computational Methodology: A Detailed Protocol

The primary method for theoretical studies of molecules like this compound is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems.[2] This section details a typical computational protocol.

1.1. Geometry Optimization The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (lowest energy state). This is typically performed using a DFT functional, with Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) being a widely used and reliable choice.[3] A basis set such as 6-311G(d,p) is commonly employed to provide a good balance between accuracy and computational cost.[3][4] The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

1.2. Frequency Analysis Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

1.3. Electronic Property Calculations With the optimized geometry, various electronic properties are calculated:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5] A smaller gap suggests higher reactivity.[1][5]

-

Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges on each atom in the molecule.[6][7] This information is useful for understanding the molecule's polarity and identifying sites susceptible to electrostatic interactions.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule.[8][9] It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting intermolecular interactions.[8][9]

The workflow for such a theoretical investigation is illustrated in the diagram below.

Data Presentation: Predicted Molecular Properties

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | ||

| C-O (ether link) | 1.37 | |

| O-CH2 (benzyl) | 1.43 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-H (aromatic) | 1.08 | |

| C=C (allyl) | 1.34 | |

| Bond Angles (°) | ||

| C-O-C (ether) | 118.5 | |

| O-CH2-C (benzyl) | 109.5 | |

| C-C-C (aromatic) | 119.5 - 120.5 | |

| Dihedral Angles (°) | ||

| C-O-C-C (ether) | ~180 | |

| C-C-C=C (allyl) | ~120 |

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -0.27 eV | Electron-donating ability |

| LUMO Energy | -0.18 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 0.09 eV | Chemical reactivity, stability[1] |

| Mulliken Atomic Charges | ||

| O (ether) | -0.45 e | Nucleophilic center |

| O (methoxy) | -0.38 e | Nucleophilic center |

| C (aromatic, attached to O) | +0.25 e | Electrophilic center |

| H (allyl vinyl) | +0.15 e | Potential for H-bonding |

The relationship between these calculated properties and the overall understanding of the molecule's reactivity is depicted in the following diagram.

Interpretation of Results

-

Structural Stability: The optimized geometry reveals the most stable three-dimensional arrangement of atoms in this compound. The planarity of the aromatic rings and the orientation of the benzyl and allyl groups are key structural features.

-

Reactivity Insights: The HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability; a smaller gap, as is typical for such conjugated systems, indicates a higher propensity to engage in chemical reactions.[1][5]

-

Interaction Potential: The Molecular Electrostatic Potential (MEP) map and Mulliken charges highlight the distribution of charge across the molecule.[6][9] The oxygen atoms of the ether and methoxy groups are identified as electron-rich regions, making them likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, the aromatic carbons attached to these oxygen atoms carry a partial positive charge, indicating their susceptibility to nucleophilic attack.

Conclusion

Theoretical studies based on Density Functional Theory provide a powerful framework for elucidating the molecular structure and electronic properties of this compound. By calculating parameters such as optimized geometry, frontier molecular orbital energies, and electrostatic potential, researchers can gain significant insights into the molecule's stability, reactivity, and potential for intermolecular interactions. This knowledge is fundamental for professionals in drug development and materials science, enabling the rational design of new compounds with desired properties. Although direct experimental data for this compound is sparse in the literature, the well-established computational methodologies for similar molecules like eugenol offer a robust and reliable approach for its theoretical characterization.[10]

References

- 1. scispace.com [scispace.com]

- 2. ijcps.org [ijcps.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Celal Bayar University Journal of Science » Submission » The Determination of Molecular Electrostatic Potential and Anticancer Properties of Eugenol: A Theoretical Study [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl Eugenol from Isoeugenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isoeugenol (2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene) is a synthetic aromatic compound valued in the fragrance and flavor industries for its warm, spicy, and floral notes.[1] Structurally, it is the benzyl ether of isoeugenol. The synthesis of benzyl isoeugenol is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2] This protocol details the synthesis of benzyl isoeugenol from isoeugenol, a readily available starting material often derived from the isomerization of eugenol, a natural constituent of clove oil. The benzylation of isoeugenol not only modifies its olfactory properties but can also be a key step in the synthesis of more complex molecules for drug discovery and development.

Reaction Principle

The synthesis proceeds via a Williamson ether synthesis, which is an S_N2 reaction. In this reaction, the hydroxyl group of isoeugenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion and forming the ether linkage. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the benzylating agent and the base.

Reaction: Isoeugenol + Benzyl Chloride → Benzyl Isoeugenol + Salt

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| Isoeugenol Molecular Formula | C₁₀H₁₂O₂ | |

| Isoeugenol Molecular Weight | 164.20 g/mol | |

| Benzyl Chloride Molecular Formula | C₇H₇Cl | |

| Benzyl Chloride Molecular Weight | 126.58 g/mol | |

| Product | ||

| Benzyl Isoeugenol Molecular Formula | C₁₇H₁₈O₂ | [3] |

| Benzyl Isoeugenol Molecular Weight | 254.32 g/mol | [3][4][5] |

| Appearance | White crystalline powder | [3][5] |

| Melting Point | 57 - 60 °C | [3] |

| Boiling Point | 282 °C | [4][5] |

| Reaction Conditions & Yield | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Base | Diisopropylamine lithium (LDA) or Potassium Hydroxide | [2] |

| Yield | >95% | [2] |

| Purity | >99% | [2] |

Experimental Protocol

This protocol is based on the Williamson ether synthesis method, adapted from patent literature for the specific synthesis of benzyl isoeugenol.[2]

Materials:

-

Isoeugenol

-

Benzyl chloride

-

Potassium hydroxide (KOH) or Diisopropylamine lithium (LDA)

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and crystallization

Procedure:

Step 1: Preparation of the Isoeugenol Phenoxide

-

In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isoeugenol in a suitable anhydrous solvent. Anhydrous THF is recommended to minimize side reactions.[2]

-

Add a slight molar excess of a strong base. For instance, slowly add potassium hydroxide pellets or a solution of diisopropylamine lithium (LDA) to the stirred solution of isoeugenol. The traditional method uses potassium hydroxide in an alcoholic solution, while a more modern approach suggests LDA in THF for higher yields.[2]

-

Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the isoeugenol phenoxide.

Step 2: Benzylation Reaction

-

To the freshly prepared isoeugenol phenoxide solution, add an equimolar amount of benzyl chloride dropwise with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the crude product.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude benzyl isoeugenol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure, white crystalline benzyl isoeugenol.

Visualizations

Reaction Signaling Pathway (Williamson Ether Synthesis):

Caption: Williamson Ether Synthesis of Benzyl Isoeugenol.

Experimental Workflow:

Caption: Experimental Workflow for Benzyl Isoeugenol Synthesis.

References

Williamson Ether Synthesis of Benzyl Isoeugenol: An Application Note and Detailed Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of benzyl isoeugenol via the Williamson ether synthesis. Benzyl isoeugenol, a derivative of the naturally occurring phenylpropanoid isoeugenol, is a valuable compound in the fragrance and flavor industries.[1][2] Furthermore, its structural motif and potential biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, make it a molecule of interest for further investigation and as a scaffold in drug discovery and development programs.[3] This application note details the synthetic protocol, including reaction conditions, purification methods, and characterization data.

Introduction